

An In-depth Technical Guide to N,N-dimethyl-2-phenoxypropanamide

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Compound of Interest

Compound Name: *N,N*-dimethyl-2-phenoxypropanamide

Cat. No.: B6023818

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Abstract

N,N-dimethyl-2-phenoxypropanamide is a small molecule belonging to the class of phenoxyalkanoic acid derivatives. While specific research on this exact compound is not extensively documented in public literature, its structural motifs suggest a history rooted in the exploration of biologically active compounds, particularly in the agrochemical and pharmaceutical fields. This guide provides a comprehensive overview of its likely discovery context, a detailed theoretical synthesis protocol, and an exploration of its potential biological activities based on analogous structures. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Discovery and History

The discovery of **N,N-dimethyl-2-phenoxypropanamide** is not explicitly detailed in readily available scientific literature, suggesting it may be a novel compound or a derivative synthesized for specific screening programs that have not been publicly disclosed. However, the history of its core structural components, the phenoxyalkanoic acids, is well-established.

The journey of phenoxyalkanoic acids began in the early 1940s with the discovery of synthetic auxins, a class of plant hormones. This research led to the development of the first commercially significant phenoxy herbicides, such as (4-chloro-2-methylphenoxy)acetic acid

(MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), which were introduced in 1946.[1][2] These compounds were revolutionary in agriculture for their ability to selectively control broad-leaf weeds in cereal crops.[2][3] The mode of action for these herbicides involves mimicking the natural plant growth hormone indoleacetic acid (IAA), causing rapid and uncontrolled growth in susceptible plants.[1]

Further research into this class of compounds led to the development of derivatives with modified properties. For instance, the addition of a methyl group to the propanoic acid side chain, creating 2-phenoxypropanoic acid derivatives, was found to introduce chirality, with the (2R)-isomer often being the more biologically active enantiomer.[1] This lineage of research, focused on creating analogues with varied substituents on the phenyl ring and modifications to the carboxylic acid group, is the likely origin for the synthesis of compounds like **N,N-dimethyl-2-phenoxypropanamide**. The replacement of the carboxylic acid with an N,N-dimethylamide group is a common strategy in medicinal chemistry and agrochemistry to alter a molecule's solubility, metabolic stability, and interaction with biological targets.

The logical progression from phenoxyalkanoic acids to their amide derivatives is a standard approach in the development of new bioactive compounds. Therefore, it is probable that **N,N-dimethyl-2-phenoxypropanamide** was synthesized as part of a broader investigation into the structure-activity relationships of this chemical class, potentially exploring new herbicidal, antimicrobial, or other therapeutic applications.[4][5]

Chemical and Physical Properties

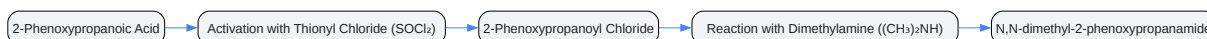
While experimental data for **N,N-dimethyl-2-phenoxypropanamide** is not available, its properties can be predicted based on its structure.

Property	Predicted Value/Information
Molecular Formula	C ₁₁ H ₁₅ NO ₂
Molecular Weight	193.24 g/mol
Appearance	Likely a colorless to pale yellow oil or a low-melting solid
Solubility	Expected to have moderate solubility in organic solvents and limited solubility in water.
Chirality	The presence of a stereocenter at the second carbon of the propanamide chain indicates that it can exist as two enantiomers (R and S).

Synthesis

The synthesis of **N,N-dimethyl-2-phenoxypropanamide** can be readily achieved through the amidation of 2-phenoxypropanoic acid. A common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine.

General Synthesis Workflow



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Caption: General workflow for the synthesis of **N,N-dimethyl-2-phenoxypropanamide**.

Detailed Experimental Protocol

Materials:

- 2-Phenoxypropanoic acid
- Thionyl chloride (SOCl₂)

- Dimethylamine (2M solution in THF)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- Acid Chloride Formation:
 - To a solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2 hours.
 - The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-phenoxypropanoyl chloride.
- Amidation:
 - Dissolve the crude 2-phenoxypropanoyl chloride in anhydrous DCM and cool the solution to 0 °C.
 - Add triethylamine (1.5 eq) followed by the dropwise addition of a 2M solution of dimethylamine in THF (1.5 eq).

- Allow the reaction to warm to room temperature and stir for 4 hours.
- Monitor the reaction completion by TLC.
- Work-up and Purification:
 - Quench the reaction by adding saturated aqueous NaHCO_3 solution.
 - Separate the organic layer and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **N,N-dimethyl-2-phenoxypropanamide**.

Characterization

The structure and purity of the synthesized **N,N-dimethyl-2-phenoxypropanamide** would be confirmed using standard analytical techniques.

Analytical Technique	Expected Observations
^1H NMR	Peaks corresponding to the aromatic protons of the phenoxy group, the methine proton at the chiral center, the methyl protons of the propionyl group, and the two N-methyl groups.
^{13}C NMR	Resonances for the carbonyl carbon, aromatic carbons, the chiral carbon, the propionyl methyl carbon, and the two N-methyl carbons.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight (193.24 g/mol).
Infrared (IR) Spectroscopy	A characteristic strong absorption band for the amide carbonyl ($\text{C}=\text{O}$) stretch around 1650 cm^{-1} .

Potential Biological Activity and Screening

Given its structural similarity to known bioactive molecules, **N,N-dimethyl-2-phenoxypropanamide** could exhibit a range of biological activities. The primary areas for investigation would be its potential as a herbicide, an antimicrobial agent, or an anti-inflammatory agent.

Postulated Signaling Pathway (Herbicidal Action)

If **N,N-dimethyl-2-phenoxypropanamide** acts as a synthetic auxin, it would likely interfere with the plant's natural hormone signaling pathways, leading to uncontrolled growth and eventually death.

Caption: Hypothetical auxin signaling pathway disruption.

Experimental Protocols for Biological Screening

4.2.1. Herbicidal Activity Assay

- Objective: To determine the effect of the compound on plant growth.
- Method:
 - Prepare solutions of **N,N-dimethyl-2-phenoxypropanamide** at various concentrations.
 - Treat seeds or seedlings of a model plant (e.g., *Arabidopsis thaliana* or a common weed species) with the test solutions.
 - Include a positive control (e.g., 2,4-D) and a negative control (solvent only).
 - Incubate the plants under controlled conditions (light, temperature, humidity).
 - Measure parameters such as germination rate, root length, and shoot biomass after a set period.
 - Calculate the half-maximal inhibitory concentration (IC_{50}).

4.2.2. Antimicrobial Activity Assay (Broth Microdilution Method)

- Objective: To determine the minimum inhibitory concentration (MIC) against various microorganisms.
- Method:
 - Prepare a serial dilution of **N,N-dimethyl-2-phenoxypropanamide** in a suitable broth medium in a 96-well plate.
 - Inoculate each well with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).
 - Include positive (known antibiotic) and negative (no compound) controls.
 - Incubate the plate at the optimal temperature for the microorganism.
 - Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.

4.2.3. Anti-inflammatory Activity Assay (COX Inhibition Assay)

- Objective: To assess the compound's ability to inhibit cyclooxygenase (COX) enzymes.
- Method:
 - Use a commercial COX inhibitor screening assay kit (for both COX-1 and COX-2).
 - Prepare various concentrations of **N,N-dimethyl-2-phenoxypropanamide**.
 - Add the compound to the reaction mixture containing the respective COX enzyme and arachidonic acid as the substrate.
 - Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
 - Calculate the IC₅₀ value for each enzyme to determine potency and selectivity.

Conclusion

While **N,N-dimethyl-2-phenoxypropanamide** is not a widely characterized compound, its structural relationship to the historically significant class of phenoxyalkanoic acids provides a strong basis for understanding its potential synthesis and biological applications. The methodologies outlined in this guide offer a comprehensive framework for its preparation and for the systematic evaluation of its herbicidal, antimicrobial, and anti-inflammatory properties. Further research into this and related compounds could lead to the discovery of novel agents with valuable applications in agriculture and medicine.

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